molecular formula C15H17Cl2N3O B2528283 N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide CAS No. 1197521-77-9

N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide

Cat. No.: B2528283
CAS No.: 1197521-77-9
M. Wt: 326.22
InChI Key: YURGLXSLQZFGQV-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanocyclohexyl group and a dichlorophenylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide typically involves the following steps:

    Formation of the cyanocyclohexyl intermediate: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.

    Coupling with 2,5-dichloroaniline: The cyanocyclohexyl intermediate is then reacted with 2,5-dichloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyanocyclohexyl and dichlorophenyl groups could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-[(2,4-dichlorophenyl)amino]acetamide
  • N-(1-cyanocyclohexyl)-2-[(2,6-dichlorophenyl)amino]acetamide
  • N-(1-cyanocyclohexyl)-2-[(3,5-dichlorophenyl)amino]acetamide

Uniqueness

N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets, leading to variations in efficacy and selectivity compared to its analogs.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2,5-dichloroanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O/c16-11-4-5-12(17)13(8-11)19-9-14(21)20-15(10-18)6-2-1-3-7-15/h4-5,8,19H,1-3,6-7,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURGLXSLQZFGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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